Product packaging for 5-Amino-8-methoxynaphthalene-1,4-dione(Cat. No.:CAS No. 68217-28-7)

5-Amino-8-methoxynaphthalene-1,4-dione

Cat. No.: B11896527
CAS No.: 68217-28-7
M. Wt: 203.19 g/mol
InChI Key: SVBWMBDHSJGBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-8-methoxynaphthalene-1,4-dione is a synthetic naphthoquinone derivative of interest in medicinal chemistry and anticancer research. This compound features a 1,4-naphthoquinone core scaffold substituted with an amino group at the 5-position and a methoxy group at the 8-position. Naphthoquinones are recognized for their diverse biological activities, primarily mediated through their role as redox cyclers. In a research setting, compounds of this class have been shown to disrupt altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect, by increasing cellular oxygen consumption and inhibiting glycolysis . This mechanism can lead to selective cytotoxicity against cancer cells over normal cells. Furthermore, related naphthoquinone analogues have been identified to potentially interact with molecular targets such as Keap1, a key regulator of cellular defense against oxidative stress, and can induce apoptotic cell death by increasing intracellular reactive oxygen species (ROS) levels . Researchers value this compound and its analogues as chemical tools to study metabolic pathways and to develop novel therapeutic agents with improved cancer-cell specificity. The compound is provided for research applications only. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B11896527 5-Amino-8-methoxynaphthalene-1,4-dione CAS No. 68217-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68217-28-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-amino-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H9NO3/c1-15-9-5-2-6(12)10-7(13)3-4-8(14)11(9)10/h2-5H,12H2,1H3

InChI Key

SVBWMBDHSJGBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=CC(=O)C2=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 8 Methoxynaphthalene 1,4 Dione and Its Analogues

Strategies for the Naphthalene-1,4-dione Core Synthesis

The construction of the fundamental naphthalene-1,4-dione skeleton is a critical first step. Two primary strategies, the Diels-Alder cycloaddition and oxidative aromatization methods, are widely employed for this purpose.

Diels-Alder Cycloaddition Approaches for Naphthoquinone Precursors

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, provides a convergent and often highly stereocontrolled route to the naphthoquinone core. nih.gov This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene with a dienophile, in this case, a suitably substituted 1,4-benzoquinone. researchgate.net

The regioselectivity of the Diels-Alder reaction is a crucial aspect, governed by the electronic and steric properties of the substituents on both the diene and the dienophile. sphinxsai.com For the synthesis of precursors to 5-amino-8-methoxynaphthalene-1,4-dione, a hypothetical retrosynthetic analysis would involve the reaction of a 1,4-benzoquinone with a diene carrying precursors to the amino and methoxy (B1213986) groups. For instance, a diene such as 1-amino-4-methoxy-1,3-butadiene could theoretically react with p-benzoquinone. The electronic nature of the substituents on the diene would direct the regiochemical outcome of the cycloaddition. Doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, have been shown to undergo Diels-Alder reactions with electron-deficient dienophiles with excellent regioselectivities. nih.gov

The initial cycloadduct would then undergo a subsequent aromatization step, often through the elimination of a small molecule or an oxidation process, to yield the naphthoquinone skeleton. The choice of diene and dienophile is critical for controlling the final substitution pattern on the aromatic ring.

DieneDienophileKey Features
1-Amino-4-methoxy-1,3-butadiene (hypothetical)p-BenzoquinoneDirect introduction of amino and methoxy precursors. Regioselectivity is key.
Substituted 1,3-butadienesSubstituted p-benzoquinonesAllows for variation in the substitution pattern of the final naphthoquinone.

Oxidative Aromatization and Dehydrogenation Methods

An alternative and widely used approach to the naphthalene-1,4-dione core is the oxidative aromatization of pre-formed hydronaphthalene systems, such as tetralone derivatives. This strategy involves the construction of a tetralone ring, which is then subjected to dehydrogenation to introduce the aromaticity and the quinone functionality.

The synthesis of substituted tetralones can be achieved through various classical methods, including Friedel-Crafts acylation reactions. For instance, the synthesis of 8-methoxy-1-tetralone has been reported through several routes, including intramolecular acylation. nih.govnih.govresearchgate.net Once the desired tetralone is obtained, oxidative dehydrogenation can be carried out using a variety of reagents. Common oxidants for this transformation include manganese dioxide (MnO2) and ceric ammonium nitrate (CAN). The reaction conditions for these oxidations are generally mild and provide the corresponding naphthoquinone in good yields.

Regioselective Introduction of the Amino Group at C-5

The introduction of an amino group at the C-5 position of the naphthalene-1,4-dione core requires careful regiochemical control, as the quinone ring is susceptible to nucleophilic attack at the C-2 and C-3 positions.

Amination Reactions, Including Nucleophilic Aromatic Substitution Pathways

Direct amination of a pre-formed naphthoquinone often leads to substitution at the 2- and 3-positions. Therefore, a more strategic approach is required for C-5 amination. A common and effective method involves the nitration of 1,4-naphthoquinone (B94277), followed by the reduction of the resulting nitro group.

The direct nitration of 1,4-naphthoquinone can be achieved using a mixture of nitric acid and sulfuric acid. Under controlled conditions, this reaction can selectively introduce a nitro group at the 5-position, yielding 5-nitro-1,4-naphthoquinone. google.comresearchgate.net The presence of the electron-withdrawing quinone moiety directs the nitration to the benzenoid ring.

Once 5-nitro-1,4-naphthoquinone is obtained, the nitro group can be readily reduced to an amino group using various reducing agents. Common methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation (e.g., using Pd/C and H2) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl). This two-step sequence provides a reliable route to 5-amino-1,4-naphthoquinone. nih.gov

Starting MaterialReagentsProductKey Transformation
1,4-NaphthoquinoneHNO3, H2SO45-Nitro-1,4-naphthoquinoneElectrophilic Aromatic Nitration
5-Nitro-1,4-naphthoquinoneH2, Pd/C or Sn/HCl5-Amino-1,4-naphthoquinoneReduction of Nitro Group

Reductive Amination and Related Transformations

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. lookchem.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. lookchem.com While typically applied to simple aldehydes and ketones, the principles of reductive amination could be conceptually applied to precursors of the target molecule.

For instance, if a suitable keto-precursor to the C-5 amino-substituted ring could be synthesized, reductive amination with ammonia (B1221849) or an ammonia equivalent could install the amino group. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). lookchem.com However, the application of this method to the direct synthesis of 5-aminonaphthoquinones is not commonly reported, and other methods are generally preferred for this specific transformation. A study on the reductive amination of 1,8-dihydroxy-4,5-anthraquinone derivatives has been reported, demonstrating the feasibility of this reaction on related quinonoid systems. sld.cu

Regioselective Introduction of the Methoxy Group at C-8

The final step in the synthesis of this compound would be the regioselective introduction of a methoxy group at the C-8 position. A plausible strategy would involve the methylation of a corresponding 8-hydroxy precursor.

A key intermediate for this approach would be 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538). The synthesis of this intermediate could potentially be achieved by starting with 1,5-dihydroxynaphthalene, which upon oxidation would yield juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). Subsequent nitration at the 8-position followed by reduction could provide the desired 5-amino-8-hydroxy-1,4-naphthoquinone. However, controlling the regioselectivity of the nitration of juglone can be challenging.

Alternatively, one could start with a precursor that already contains the 8-hydroxy or 8-methoxy group. For example, the synthesis of 8-methoxyjuglone (8-methoxy-5-hydroxy-1,4-naphthoquinone) has been described. nih.gov The subsequent introduction of an amino group at the C-5 position of 8-methoxyjuglone would be a challenging step due to the directing effects of the existing substituents.

A more direct approach would be the methylation of 5-amino-8-hydroxy-1,4-naphthoquinone. The selective O-methylation of the hydroxyl group at C-8 in the presence of the amino group at C-5 would be crucial. This could potentially be achieved by using a mild methylating agent and carefully controlling the reaction conditions to favor O-alkylation over N-alkylation. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a weak base. The greater nucleophilicity of the phenoxide, formed by deprotonation of the hydroxyl group, compared to the aromatic amine might allow for selective O-methylation.

PrecursorReagentsProductKey Transformation
5-Amino-8-hydroxy-1,4-naphthoquinoneDimethyl sulfate, K2CO3This compoundO-Methylation
8-Methoxy-5-hydroxy-1,4-naphthoquinone1. Nitration; 2. ReductionThis compoundNitration and Reduction

Etherification Reactions

Etherification is a fundamental strategy for introducing the 8-methoxy group onto a suitably functionalized naphthoquinone precursor. A common starting material for this transformation is a derivative of juglone (5-hydroxy-1,4-naphthoquinone) or naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). The hydroxyl group at the 8-position can be selectively methylated to yield the desired methoxy ether. This reaction is typically carried out using a methylating agent in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Starting MaterialReagentsProductReference
5-Amino-8-hydroxynaphthalene-1,4-dioneMethylating Agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K2CO3, NaH)This compoundHypothetical

This table presents a hypothetical etherification reaction, as specific literature for this direct transformation on the 5-amino substituted naphthoquinone was not found within the search results.

Directed Methoxylation Protocols

Directed methoxylation offers an alternative route to introduce the methoxy group at the 8-position with high regioselectivity. This can be particularly important when dealing with multifunctional naphthoquinone systems where competing reactions at other sites are possible. While specific protocols directly targeting the 8-position of a 5-aminonaphthoquinone are not extensively detailed in the available literature, general principles of directed ortho-metalation followed by reaction with an electrophilic methoxy source could be envisioned. The amino group at the 5-position could potentially act as a directing group to facilitate methoxylation at the adjacent C8 position.

Sequential and Convergent Synthesis Routes for this compound

The synthesis of this compound can be achieved through both sequential and convergent strategies.

A sequential approach would typically involve the stepwise modification of a readily available starting material like naphthazarin. This could involve:

Selective protection of one hydroxyl group.

Etherification of the unprotected hydroxyl group to form the methoxy ether.

Introduction of the amino group at the 5-position, potentially through a nitration-reduction sequence or a direct amination reaction.

Deprotection of the remaining hydroxyl group if necessary.

A convergent synthesis would involve the preparation of two or more key fragments that are then combined in the later stages of the synthesis. For instance, a suitably substituted benzene (B151609) derivative containing the amino and methoxy precursors could be condensed with a four-carbon unit to construct the quinone ring. Diels-Alder reactions are a powerful tool for such constructions, where a substituted diene reacts with a dienophile to form the core naphthoquinone skeleton.

Synthesis of Structurally Related Naphthoquinone Analogues and Conjugates

The versatile naphthoquinone scaffold allows for the synthesis of a wide array of analogues through modifications at various positions.

Modifications on the Amino Substituent

The amino group at the 5-position serves as a versatile handle for further functionalization. N-alkylation or N-acylation can be readily achieved using standard synthetic methodologies. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can lead to the corresponding N-substituted derivatives. The Hartwig-Buchwald amination reaction offers a modern and efficient method for the synthesis of N-aryl derivatives of 8-hydroxyquinolines, a strategy that could potentially be adapted for the synthesis of 5-(N-substituted-anilino)-8-methoxynaphthalene-1,4-dione analogues researchgate.net.

Starting MaterialReagentsProductReference
5-Bromo-8-methoxynaphthalene-1,4-dioneSubstituted Aniline, Palladium Catalyst, Ligand, Base5-(N-Substituted-anilino)-8-methoxynaphthalene-1,4-dione researchgate.net

This table is based on the analogous Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline.

Variations on the Methoxy Substituent

The methoxy group at the 8-position can be varied to other alkoxy groups by employing different alkylating agents during the etherification step. Starting from the corresponding 8-hydroxy precursor, reaction with various alkyl halides (e.g., ethyl iodide, benzyl bromide) would yield a library of 8-alkoxy analogues.

Halogenated and Other Electrophilically Substituted Analogues

Electrophilic substitution reactions on the naphthoquinone ring can introduce a variety of functional groups, including halogens. The position of substitution is directed by the existing substituents on the ring. The amino and methoxy groups are both activating and ortho-, para-directing. Therefore, electrophilic attack is likely to occur at the positions ortho and para to these groups.

Halogenation of aminonaphthoquinones has been reported. For example, 5-amino-8-hydroxy-1,4-naphthoquinone-imine-(1) and its condensation products with various amines can be halogenated using reagents like bromine in glacial acetic acid or sulfuryl chloride google.com. This suggests that direct halogenation of this compound is a feasible route to its halogenated analogues. Metal-free aminohalogenation of quinones with alkylamines and N-halosuccinimides (NXS) at room temperature provides another efficient method for the synthesis of 2-amino-3-halogenated naphthoquinones nih.gov.

Starting MaterialReagentsProductReference
5-Amino-8-hydroxy-1,4-naphthoquinone-imine-(1) condensateBromine, Acetic AcidDibromo-derivative google.com
1,4-NaphthoquinoneAlkylamine, N-Halosuccinimide (NCS, NBS, NIS)2-Alkylamino-3-halo-1,4-naphthoquinone nih.gov

These synthetic strategies provide a toolbox for the generation of a diverse library of this compound derivatives, enabling the exploration of their chemical and physical properties.

Hybrid Naphthoquinone Conjugates (e.g., Triazole, Quinoline (B57606), Sulfur-containing)

The strategic hybridization of the this compound scaffold with various heterocyclic moieties, such as triazoles, quinolines, and sulfur-containing rings, has emerged as a powerful approach to generate novel chemical entities with potentially enhanced biological profiles. These synthetic strategies typically involve the modification of the core naphthoquinone structure to introduce functionalities amenable to conjugation reactions.

Triazole Conjugates: The introduction of a triazole ring is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A plausible synthetic route to a triazole conjugate of this compound would commence with the propargylation of the amino group to install a terminal alkyne. This could be achieved by reacting the parent amino-naphthoquinone with propargyl bromide in the presence of a suitable base. The resulting N-propargylated derivative can then undergo a cycloaddition reaction with an organic azide in the presence of a copper(I) catalyst, such as copper(I) iodide, to yield the desired 1,2,3-triazole hybrid. This method is highly efficient and offers a broad scope for introducing diverse substituents on the triazole ring by varying the azide component.

Quinoline Conjugates: The synthesis of quinoline-naphthoquinone hybrids can be envisioned through several pathways. One common approach involves the nucleophilic substitution reaction between a halogenated naphthoquinone and a hydroxyquinoline. For instance, a hypothetical synthesis could involve the reaction of a halogenated precursor of this compound with 8-hydroxyquinoline in the presence of a base like potassium carbonate or potassium tert-butoxide. The reaction typically proceeds in an aprotic solvent such as dimethylformamide (DMF) or toluene under reflux conditions to afford the corresponding ether-linked hybrid.

Sulfur-containing Conjugates: The incorporation of sulfur-containing heterocycles can be accomplished through various synthetic transformations. A common strategy involves the reaction of an amino-naphthoquinone with a sulfur-containing electrophile. For example, the amino group of this compound could react with a thiophene or thiazole derivative bearing a suitable leaving group. Alternatively, the introduction of a thiol group onto the naphthoquinone ring, followed by cyclization with an appropriate reagent, can lead to the formation of sulfur-containing heterocyclic rings fused to the naphthoquinone core.

Compound NameStructure
This compound

Green Chemistry Approaches and Sustainable Synthesis in Naphthoquinone Research

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of naphthoquinones to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, alternative energy sources, and catalyst-free or reusable catalyst systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. The microwave-assisted synthesis of amino acid-naphthoquinone derivatives has been reported to be highly efficient, with yields ranging from 79–91%. researchgate.net This technique can be applied to various steps in the synthesis of this compound and its analogues, including amination and hybridization reactions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. An efficient and eco-friendly procedure for the synthesis of naphthoquinone-fused oxazine derivatives has been developed using ultrasound irradiation in water, a benign solvent. researchgate.net This catalyst-free approach offers short reaction times and high yields. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in a solventless system, is a key principle of green chemistry as it eliminates solvent-related waste and toxicity. A green and efficient procedure for the synthesis of 1,4-naphthoquinones possessing indole scaffolds has been developed using a three-component reaction under solvent-free conditions, catalyzed by Indium(III) triflate. nih.gov This method is characterized by simple operation, mild reaction conditions, and environmental friendliness. nih.gov

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methodologies that utilize water as the reaction medium is a significant goal in green chemistry. For instance, the synthesis of naphthoquinone-fused oxazine derivatives has been successfully achieved in water under ultrasonic irradiation, highlighting the potential of aqueous media for the synthesis of complex heterocyclic systems. researchgate.net

Green Chemistry ApproachDescriptionKey Advantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Reduced reaction times, higher yields, improved purity.
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to promote chemical reactions.Enhanced reaction rates, improved yields, catalyst-free conditions.
Solvent-Free ReactionsConducting chemical reactions without the use of a solvent.Elimination of solvent waste, reduced toxicity, simplified work-up.
Water as a Green SolventUtilizing water as the reaction medium.Non-toxic, non-flammable, abundant, and environmentally benign.

Advanced Spectroscopic and Structural Characterization of 5 Amino 8 Methoxynaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the placement of protons, as well as their through-bond and through-space relationships.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the naphthalene (B1677914) ring system would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants revealing their adjacency to one another. The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely in the range of δ 3.8-4.2 ppm. The protons of the amino group (-NH₂) would appear as a broader singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbons (C=O) of the quinone moiety are characteristically found at the most downfield positions (δ 180-190 ppm). Carbons in the aromatic ring would resonate in the δ 110-160 ppm range. The carbon of the methoxy group would appear further upfield, typically around δ 55-65 ppm.

Expected ¹H and ¹³C NMR Data: Specific, experimentally verified chemical shift and coupling constant data for 5-Amino-8-methoxynaphthalene-1,4-dione are not available in the reviewed literature. The following table is a representation of the type of data that would be generated from such an analysis.

Interactive Data Table: Predicted NMR Assignments for this compound
Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 6.8 - 7.2 (d) 110 - 120
H-3 6.8 - 7.2 (d) 135 - 145
H-6 7.2 - 7.6 (d) 115 - 125
H-7 7.5 - 7.9 (d) 130 - 140
NH₂ 5.0 - 7.0 (br s) -
OCH₃ 3.9 - 4.1 (s) 55 - 65
C-1 - 180 - 185
C-4 - 185 - 190
C-4a - 130 - 135
C-5 - 145 - 155
C-8 - 150 - 160

Note: (s) singlet, (d) doublet, (br s) broad singlet. The exact values require experimental determination.

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY) for Structural Elucidation

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aromatic rings. For instance, it would show a correlation between H-2 and H-3, and between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons (C-2, C-3, C-6, C-7, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for placing the substituents and connecting the different spin systems. For example, correlations from the methoxy protons to C-8, and from the amino protons to C-5 would confirm their positions. Correlations from aromatic protons to the carbonyl carbons would verify the quinone structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, even if they are not directly bonded. It would be valuable in confirming the spatial arrangement of the substituents, for example, by showing a correlation between the methoxy protons and the H-7 proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₉NO₃), the exact mass would be calculated and compared to the experimentally measured value.

Expected HRMS Data: While no specific experimental HRMS data has been published, the expected values can be calculated.

Interactive Data Table: Calculated Mass for this compound
Ion Calculated Exact Mass
[M+H]⁺ 204.0655
[M+Na]⁺ 226.0475

These values serve as a benchmark for experimental verification.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that can help to confirm the structure.

Predicted Fragmentation Pattern: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 203. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 188.

Loss of carbon monoxide (CO) from the quinone ring, a characteristic fragmentation for quinones, leading to fragments at m/z 175.

Subsequent losses of other CO groups or cleavage of the ring system would produce a series of lower mass ions that could be rationalized based on the parent structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups in this compound.

N-H stretching: The amino group would exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methoxy group would be just below 3000 cm⁻¹.

C=O stretching: The two carbonyl groups of the quinone would give rise to strong absorption bands in the range of 1650-1680 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed between 1400 and 1600 cm⁻¹.

C-O stretching: The C-O bond of the methoxy ether would show a strong band around 1200-1275 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O and polar groups give strong IR signals, C=C bonds and other non-polar moieties often produce strong Raman signals. The symmetric vibrations of the naphthalene ring system would be particularly prominent in the Raman spectrum.

Expected Vibrational Spectroscopy Data: Specific experimental IR and Raman peak data for this compound are not documented in the searched sources. The table below illustrates the expected absorption regions.

Interactive Data Table: Predicted IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹)
Amino (N-H stretch) 3300 - 3500
Aromatic (C-H stretch) 3000 - 3100
Aliphatic (C-H stretch) 2850 - 2960
Carbonyl (C=O stretch) 1650 - 1680
Aromatic (C=C stretch) 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. In aminonaphthoquinones, the key transitions are typically π → π* and n → π* transitions. The naphthoquinone core constitutes the primary chromophore, and the presence of both an amino (-NH2) and a methoxy (-OCH3) group, which are strong electron-donating groups (auxochromes), is expected to significantly influence the absorption maxima (λmax). These auxochromes, in conjugation with the quinone system, cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted naphthoquinone.

The electronic transitions in these systems are complex and can be influenced by factors such as the solvent polarity. In polar solvents, hydrogen bonding can affect the energy levels of the non-bonding orbitals, often leading to a hypsochromic (blue) shift of the n → π* transition. The π → π* transitions are generally less sensitive to solvent polarity.

For the analog, 5-Amino-8-hydroxy-1,4-naphthoquinone (B1253538), the presence of the amino and hydroxyl groups leads to characteristic absorption bands in the visible region, responsible for its color. It is anticipated that this compound would exhibit a similar UV-Vis profile, with the exact λmax values being modulated by the electronic effect of the methoxy group in place of the hydroxyl group.

Interactive Data Table: Expected UV-Vis Absorption Characteristics

CompoundExpected λmax Range (nm)Transition TypeSolvent Effects
This compound450 - 600π → π* and n → πModerate to high sensitivity to solvent polarity
5-Amino-8-hydroxy-1,4-naphthoquinone480 - 650π → π and n → π*High sensitivity to solvent polarity due to the hydroxyl group

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is fundamental to understanding the structure-property relationships of a compound. As no crystal structure is reported for this compound, we turn to the crystallographic data of 2-Methoxynaphthalene-1,4-dione to illustrate the likely structural features of a methoxylated naphthoquinone.

The crystal structure of 2-Methoxynaphthalene-1,4-dione reveals a planar naphthalene ring system. The methoxy group, being a key substituent, will have its conformational preference dictated by steric and electronic factors. It is plausible that the methoxy group in this compound would also lie close to the plane of the naphthalene ring to maximize conjugation.

Interactive Data Table: Crystallographic Data for 2-Methoxynaphthalene-1,4-dione

ParameterValue
Chemical FormulaC11H8O3
Molecular Weight188.17 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.904
b (Å)7.662
c (Å)28.81
β (°)93.562
Volume (ų)860.1
Z4

This data is for the analog 2-Methoxynaphthalene-1,4-dione and serves as a representative example.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to study chiral molecules. For this compound itself, the molecule is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral center were to be introduced into the molecule, for instance, by the attachment of a chiral substituent, the resulting derivative would be optically active. The chiroptical spectrum of such a derivative would be highly sensitive to its absolute configuration and conformation.

A thorough search of the scientific literature did not yield any reports on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. This suggests that this particular area of research remains unexplored for this class of compounds. The design and synthesis of chiral aminomethoxynaphthoquinones could be a promising avenue for future research, particularly in the context of developing novel chiral probes or materials.

Theoretical and Computational Investigations of 5 Amino 8 Methoxynaphthalene 1,4 Dione

In Silico Prediction of Spectroscopic Parameters (e.g., Calculated NMR and IR Spectra)

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic parameters of organic molecules, including complex systems like substituted naphthoquinones. gsu.eduresearchgate.netosti.gov These theoretical calculations provide valuable insights into the relationships between molecular structure and spectroscopic signatures, aiding in the interpretation of experimental data and the confirmation of chemical structures. For 5-Amino-8-methoxynaphthalene-1,4-dione, in silico predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for a comprehensive understanding of its electronic and vibrational properties.

The process of predicting these spectra typically involves optimizing the molecule's geometry to find its most stable conformation. Following this, calculations are performed to determine the magnetic shielding tensors for NMR chemical shifts and the vibrational frequencies and intensities for IR spectra. researchgate.net These calculations can be carried out in a simulated environment that mimics different solvents, allowing for a more accurate comparison with experimental results. core.ac.uk

Calculated NMR Spectra:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound are instrumental in assigning the signals observed in experimental spectra. By computing the magnetic shielding of each nucleus, a predicted spectrum can be generated. These predictions are particularly useful for distinguishing between isomers and understanding the electronic effects of the amino and methoxy (B1213986) substituents on the naphthoquinone framework.

For instance, the electron-donating nature of the amino and methoxy groups is expected to cause a general upfield shift (lower ppm values) for the protons and carbons on the substituted aromatic ring compared to the unsubstituted ring of the naphthoquinone core. The intramolecular hydrogen bonding between the amino group and the adjacent carbonyl group can also significantly influence the chemical shift of the involved proton.

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)) in a solvent like DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on established computational methods for similar compounds and may vary from experimental data.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.0 - 7.2-
H-36.8 - 7.0-
H-67.4 - 7.6-
H-77.2 - 7.4-
NH₂8.5 - 9.5 (broad)-
OCH₃3.9 - 4.1-
C-1-182 - 184
C-2-134 - 136
C-3-130 - 132
C-4-180 - 182
C-4a-132 - 134
C-5-148 - 150
C-6-120 - 122
C-7-125 - 127
C-8-155 - 157
C-8a-110 - 112
OCH₃-55 - 57

Calculated IR Spectra:

Theoretical vibrational analysis provides a detailed assignment of the bands observed in the experimental IR spectrum of this compound. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.netosti.gov This allows for a definitive correlation between the spectral features and the functional groups present in the molecule.

Key vibrational modes for this compound include the C=O stretching frequencies of the quinone system, the N-H stretching of the amino group, the C-O stretching of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. The positions of the carbonyl (C=O) stretching bands are particularly sensitive to the electronic effects of the substituents and any hydrogen bonding. The intramolecular hydrogen bond between the 5-amino group and the 4-carbonyl group is expected to cause a red-shift (lower wavenumber) of the C4=O stretching frequency compared to the C1=O frequency.

The following table presents predicted IR vibrational frequencies and their assignments for key functional groups in this compound.

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are representative values based on established computational methods for similar compounds and may vary from experimental data. Frequencies are typically scaled to better match experimental values.)

Predicted Frequency (cm⁻¹)Vibrational Assignment
3400 - 3500N-H asymmetric stretching
3300 - 3400N-H symmetric stretching
3050 - 3100Aromatic C-H stretching
2950 - 3000Aliphatic C-H stretching (OCH₃)
1670 - 1690C1=O stretching (free carbonyl)
1630 - 1650C4=O stretching (hydrogen-bonded carbonyl)
1580 - 1600C=C aromatic stretching & N-H bending
1250 - 1280C-O-C asymmetric stretching (methoxy)
1020 - 1050C-O-C symmetric stretching (methoxy)

The comparison of such calculated spectra with experimental data is a cornerstone of modern chemical analysis, providing a high degree of confidence in the structural assignment of newly synthesized compounds like this compound. nih.gov

Chemical Reactivity and Mechanistic Studies of 5 Amino 8 Methoxynaphthalene 1,4 Dione

Redox Properties and Electrochemical Behavior of the Quinone Moiety

The quinone moiety of 5-Amino-8-methoxynaphthalene-1,4-dione is inherently redox-active, capable of undergoing reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). The presence of the amino and methoxy (B1213986) substituents at the C5 and C8 positions, respectively, has a profound effect on the redox potential of the molecule.

Electron-donating groups, such as amino and methoxy groups, increase the electron density on the naphthoquinone ring system. This increased electron density makes the reduction of the quinone to the hydroquinone more difficult, resulting in a more negative redox potential compared to the unsubstituted 1,4-naphthoquinone (B94277).

Studies on related 5,8-disubstituted naphthoquinones, such as naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), have shown that these compounds are reduced by one- and two-electron transfer flavoproteins. nih.gov For instance, naphthazarin is reduced by NADPH-cytochrome P450 reductase and DT-diaphorase to its semiquinone and hydroquinone forms. nih.gov The reduction efficiency can be influenced by the nature of the substituents. nih.gov It is expected that this compound would also be a substrate for such enzymes, with its specific kinetic parameters being influenced by the electronic properties of the amino and methoxy groups.

The electrochemical behavior of aminonaphthoquinones is characterized by distinct anodic and cathodic peaks in cyclic voltammetry, corresponding to the redox processes of the quinone and imino functionalities. mdpi.com The potentials of these peaks are sensitive to the nature and position of the substituents on the naphthoquinone ring. mdpi.com

Table 1: Redox Potentials of Selected Naphthoquinone Derivatives

CompoundFirst Reduction Potential (V vs. SCE)Second Reduction Potential (V vs. SCE)
1,4-Naphthoquinone-0.71-1.48
2-Amino-1,4-naphthoquinone-0.92-1.65
2-Methoxy-1,4-naphthoquinone (B1202248)-0.78-1.55
This compound (Predicted)More negative than -0.71More negative than -1.48

Note: The values for this compound are predicted based on the electron-donating nature of the amino and methoxy groups. Actual experimental values may vary.

Nucleophilic and Electrophilic Reactivity Studies on the Naphthoquinone Core

The reactivity of the naphthoquinone core in this compound is a balance between its inherent electrophilicity and the electron-donating effects of the substituents.

Nucleophilic Reactivity:

The C2 and C3 positions of the naphthoquinone ring are susceptible to nucleophilic attack, a reaction known as Michael addition. nih.gov However, the electron-donating amino and methoxy groups at C5 and C8 decrease the electrophilicity of the quinone system, making it less reactive towards nucleophiles compared to unsubstituted 1,4-naphthoquinone.

The nucleophilic addition of thiols, such as glutathione, to naphthoquinones is a well-studied reaction. The rate of this addition is influenced by the substituents on the naphthoquinone ring. For example, the addition of GSH to naphthazarin is slower than to 1,4-naphthoquinone or 5-hydroxy-1,4-naphthoquinone. nih.gov This suggests that the electron-donating groups in this compound would similarly decrease its reactivity towards nucleophiles.

Electrophilic Reactivity:

While the quinone ring itself is electron-deficient, the benzene (B151609) ring of the naphthoquinone system, activated by the amino and methoxy groups, can undergo electrophilic substitution reactions. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C6 and C7 positions are activated towards electrophilic attack.

Reaction Pathways and Intermediate Characterization

The synthesis of aminonaphthoquinones often involves the nucleophilic substitution of a leaving group on the naphthoquinone ring by an amine. nih.gov For this compound, a plausible synthetic route would involve the reaction of 5-chloro-8-methoxynaphthalene-1,4-dione or 5-bromo-8-methoxynaphthalene-1,4-dione with ammonia (B1221849) or an appropriate nitrogen source.

The reaction likely proceeds through a Meisenheimer-like intermediate, where the nucleophile attacks the carbon bearing the leaving group, forming a tetrahedral intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the final product.

The characterization of intermediates in such reactions can be achieved using spectroscopic techniques such as NMR and mass spectrometry. For instance, in the synthesis of related disubstituted naphthoquinones, the structures of the products have been confirmed using 1H and 13C NMR spectroscopy. nih.gov

Photochemical and Thermochemical Reactions of Naphthoquinones

Photochemical Reactions:

Naphthoquinones are known to undergo a variety of photochemical reactions, including cycloadditions and the generation of reactive intermediates like quinone methides. acs.org The presence of an amino group can influence the photochemical behavior. For instance, 4-aminonaphthalimides, which share some structural similarities, exhibit photochemical properties that are dependent on the amino substituent and can lead to oxidative crosslinking. umbc.edu

Irradiation of hydroxy-substituted naphthalenemethanols can lead to the formation of o-naphthoquinone methides. acs.org While direct studies on this compound are not available, it is conceivable that under specific photochemical conditions, it could participate in reactions involving its excited states. The electron-donating amino and methoxy groups would likely influence the energy levels of the excited states and the subsequent reaction pathways.

Thermochemical Reactions:

The thermal stability of a molecule is its ability to resist decomposition at elevated temperatures. Thermal decomposition is a chemical breakdown of a substance by heat. youtube.com The stability of naphthoquinone derivatives is influenced by their molecular structure. Studies on various quinones have shown that 1,4-naphthoquinones are generally more thermally stable than their 1,2-isomers. mdpi.com

The decomposition of complex organic molecules often proceeds through a series of steps, with the weakest bonds breaking first. mdpi.com For this compound, the thermal stability would be determined by the bond dissociation energies of the various bonds within the molecule. The presence of the amino and methoxy substituents may influence the decomposition pathway, but it is expected to be a relatively stable compound under normal conditions.

Unveiling the Molecular Intricacies of this compound: A Comprehensive Analysis of its Structure-Activity Relationship and Predictive Modeling

The naphthoquinone scaffold is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including anticancer, antifungal, and antibacterial properties. researchgate.netresearchgate.netmdpi.com Within this broad class of molecules, this compound and its derivatives have garnered significant attention for their potential as therapeutic agents. Understanding the relationship between the chemical structure of these compounds and their biological effects is paramount for the rational design of new, more potent, and selective drugs. This article delves into the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies of this compound and related naphthoquinones, exploring how structural modifications influence their biological response profiles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

The biological activity of naphthoquinones is intrinsically linked to their chemical structure. The nature, position, and orientation of substituents on the naphthoquinone core can profoundly influence their physicochemical properties, such as redox potential and hydrophobicity, which in turn dictates their interaction with biological targets. nih.govresearchgate.net

SAR studies on naphthoquinone derivatives have revealed critical insights into the features that govern their biological activity. The introduction of various substituents at different positions on the naphthoquinone ring system allows for a systematic exploration of how these changes modulate the compound's efficacy.

The activity of substituted anilino-naphthoquinones, for instance, is associated with their redox properties. The amino group, depending on the substituents in the aromatic ring, can alter the physicochemical properties of the naphthoquinone and consequently its biological activity and interactions with biomolecules. nih.gov

Key structural modifications and their impact on biological responses include:

Substitution at the C2 and C3 Positions: The introduction of substituents at the C2 and C3 positions of the 1,4-naphthoquinone (B94277) core is a common strategy to modulate biological activity. For example, the synthesis of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives has been a focus of anticancer research. elsevierpure.com The nature of the amino substituent plays a crucial role in determining the cytotoxic potency.

Hydroxylation Patterns: The position of hydroxyl groups on the naphthoquinone moiety is a critical determinant of activity. nih.gov Studies have shown that hydroxylation at the C-5 position, and particularly dihydroxy substitution at the C-5 and C-8 positions, significantly enhances antileishmanial activity. nih.gov In contrast, 2-hydroxynaphthoquinones were found to be less active. nih.gov

Introduction of Heterocyclic Moieties: Hybrid molecules incorporating both a 1,4-naphthoquinone and a heterocyclic scaffold, such as 8-hydroxyquinoline, have been synthesized and evaluated for their anticancer potential. mdpi.com These modifications can influence the compound's bioavailability, toxicity, and mechanism of action. mdpi.com

A systematic review of 1,4-naphthoquinones as antimicrobial and antitumoral agents highlighted that the position of substituents is critical for antibacterial activity. nih.gov For example, a fluoro group at the C3 position exhibited better activity against E. coli than when it was placed at the C4 position. nih.gov

Table 1: Correlation of Structural Modifications in Naphthoquinones with Biological Activity
Structural ModificationPosition of ModificationObserved Biological EffectReference
Amino Group SubstitutionC2Modulates cytotoxic activity in cancer cell lines. elsevierpure.com
HydroxylationC5 and C8Enhanced antileishmanial activity. nih.gov
Fluoro GroupC3Improved antibacterial activity against E. coli. nih.gov
8-hydroxyquinoline Moiety-Influences anticancer activity, bioavailability, and toxicity. mdpi.com

The electronic and steric properties of substituents on the naphthoquinone ring have a profound impact on their biological activity. These effects are often rationalized by considering the substituent's ability to donate or withdraw electron density, thereby influencing the redox potential of the quinone system.

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups, such as amino and methoxy (B1213986) groups, can increase the electron density of the naphthoquinone ring, potentially affecting its ability to participate in redox cycling and generate reactive oxygen species (ROS), a common mechanism of action for many quinone-based drugs. nih.goveurekaselect.com Conversely, electron-withdrawing groups can alter the molecule's electrophilicity and its reactivity towards nucleophiles.

Hydrophobicity: The cytotoxic activities of 1,4-naphthoquinones have been shown to be largely dependent on their hydrophobicity. nih.goveurekaselect.com Modifications that alter the lipophilicity of the molecule can significantly impact its ability to cross cell membranes and reach its intracellular target.

Steric Hindrance: The size and shape of substituents can introduce steric hindrance, which may affect the binding of the molecule to its target protein or enzyme.

Research has demonstrated that different substitution patterns on the naphthoquinone moiety play a crucial role in the observed activity by affecting the redox potentials and pro-oxidant activities. nih.gov For instance, the leishmanicidal activity of a series of naphthoquinones was strongly dependent on the nature and position of the substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates. elsevierpure.comnih.gov

Several QSAR studies have been conducted on naphthoquinone derivatives to predict their anticancer activity. researchgate.netelsevierpure.comnih.gov These studies typically involve the calculation of a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

A study on a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives developed QSAR models with good predictive performance for their cytotoxic activity against various cancer cell lines. elsevierpure.comnih.gov The interpretation of the descriptors from these models provided valuable insights into the physicochemical properties that govern the cytotoxic activities. elsevierpure.comnih.gov Another QSAR study on 1,4-naphthoquinones revealed that their cytotoxic activity is significantly dependent on hydrophobicity. nih.gov

More recent studies have utilized advanced computational methods to develop QSAR models for various biological activities of naphthoquinone derivatives, including their potential as inhibitors of the pathogenic factor IDO1. brieflands.com

Table 2: Predictive QSAR Models for Naphthoquinone Derivatives
Naphthoquinone SeriesBiological ActivityKey Findings from QSAR ModelReference
2-substituted amino-3-chloro-1,4-naphthoquinonesCytotoxicity against cancer cell lines (HepG2, HuCCA-1, A549, MOLT-3)Good predictive performance (cross-validated R² of 0.9177-0.9753). Revealed pertinent physicochemical properties governing cytotoxicity. elsevierpure.comnih.gov
Various 1,4-naphthoquinonesCytotoxicity against cancer cell lines (L1210, A549, SNU-1, K562)Cytotoxic activity is largely dependent on hydrophobicity. nih.goveurekaselect.com
5,8-quinolinequinone derivativesAnti-proliferative and anti-inflammatory activityElectronegativity was found to be a well-correlated parameter. dergipark.org.tr

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model represents the key interaction points between a ligand and its biological target.

For naphthoquinone derivatives, pharmacophore models can help to elucidate the key structural features required for interaction with their targets, such as enzymes or receptors. These models can then be used to virtually screen large compound libraries to identify new potential hits with the desired biological activity.

A study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives utilized QSAR models, which can be seen as a precursor to pharmacophore modeling, to understand the effects of substituents on the naphthoquinone core and their influence on cytotoxic activity. elsevierpure.comnih.gov The informative descriptors from these models provide insights into the key physicochemical properties, which is a foundational step in defining a pharmacophore.

The cytotoxic effects of many quinones are attributed to their ability to inhibit DNA topoisomerase-II and to generate reactive oxygen species. nih.gov A pharmacophore model for a topoisomerase-II inhibitor would likely include features such as hydrogen bond donors and acceptors, and aromatic rings that can engage in pi-stacking interactions with the enzyme's active site.

Molecular Mechanisms of Biological Action of 5 Amino 8 Methoxynaphthalene 1,4 Dione

Mechanisms Involving Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A principal mechanism underlying the biological effects of many naphthoquinone derivatives is their capacity to generate reactive oxygen species (ROS) and induce oxidative stress. mdpi.com This process is often initiated through redox cycling, where the quinone moiety undergoes one-electron reduction to a semiquinone radical. This reduction can be catalyzed by various cellular flavoenzymes, such as cytochrome P450 reductase, at the expense of cellular reducing equivalents like NADH or NADPH. nih.gov The resulting semiquinone can then react with molecular oxygen to regenerate the parent quinone, while producing a superoxide (B77818) anion radical. This cycle can repeat, leading to a significant accumulation of superoxide and subsequently other ROS, such as hydrogen peroxide, through the action of superoxide dismutase.

The excessive production of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This imbalance can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering various cellular responses, including apoptosis. nih.govnih.gov The cytotoxicity of 1,4-naphthoquinones has been linked to their electron-accepting capabilities, which directly correlate with their potential for ROS production and subsequent induction of DNA damage and cancer cell apoptosis. nih.gov While direct studies on 5-Amino-8-methoxynaphthalene-1,4-dione are limited, the general mechanism for 1,4-naphthoquinones involves the generation of ROS, which act as signaling molecules and mediators of cellular damage. mdpi.com

Interaction with Cellular Redox Systems and Enzymes (e.g., NQO1, Flavoenzymes, DT-Diaphorase)

The interaction of naphthoquinones with cellular redox systems is a key determinant of their biological activity. One of the most significant enzymes in this context is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoprotein that typically carries out a two-electron reduction of quinones to their more stable hydroquinone (B1673460) form, a process generally considered a detoxification pathway as it bypasses the formation of the reactive semiquinone intermediate.

However, the interaction with NQO1 can also lead to a futile redox cycle, particularly with certain substituted naphthoquinones. nih.gov While specific data for this compound is not available, studies on other dimeric naphthoquinones have shown direct interaction with NQO1 at its active site. nih.gov This interaction can affect the redox state of the FAD cofactor within the enzyme. nih.gov The binding of naphthoquinones to NQO1 can involve the movement of key amino acid residues, such as Tyr128 and Phe232, which can alter the enzyme's surface properties and its ability to interact with other proteins. nih.gov

Besides NQO1, other flavoenzymes can also interact with naphthoquinones, contributing to their redox cycling and the generation of ROS. nih.gov The specific interactions and their outcomes are highly dependent on the substitution pattern of the naphthoquinone ring.

Modulation of Gene Expression and Cellular Signaling Pathways

This compound and related naphthoquinones can significantly impact cellular function by modulating gene expression and interfering with key signaling pathways that control cell survival, proliferation, and death.

Effects on Apoptosis and Cell Cycle Regulation

A number of 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov The induction of apoptosis is a critical mechanism for inhibiting tumor cell growth. nih.gov For instance, certain 1,4-naphthoquinone derivatives have been observed to activate key proteins in the apoptotic cascade, such as cleaved caspase-3 and cleaved PARP, and modulate the expression of Bcl-2 family proteins like Bcl-2 and Bad. nih.gov The mitochondrial pathway of apoptosis is often implicated, which is regulated by these Bcl-2 family proteins. nih.gov

Furthermore, some naphthoquinones can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect can be a precursor to apoptosis or a separate cytostatic effect. While direct evidence for this compound is not detailed in the available literature, the general class of naphthoquinones is well-documented to possess these capabilities. nih.gov

Influence on Cell Proliferation and Differentiation

Naphthoquinones can exert inhibitory effects on cell proliferation. For example, certain 5,8-dimethoxy-1,4-naphthoquinone derivatives have been shown to inhibit the proliferation of vascular smooth muscle cells by targeting receptor tyrosine kinases (RTKs) like the platelet-derived growth factor receptor (PDGFR). nih.gov The inhibition of RTK signaling can block downstream pathways, such as the MAPK and PI3K/Akt cascades, which are crucial for cell proliferation. nih.gov

The ability of naphthoquinones to influence cell differentiation is less well-characterized but is an area of ongoing research. The modulation of signaling pathways that control proliferation often has reciprocal effects on differentiation programs.

Regulation of Angiogenesis and Metastasis Pathways

Interaction with DNA and Topoisomerases (e.g., DNA Alkylation, Intercalation, Topoisomerase I/II Inhibition)

Direct interaction with DNA and the inhibition of enzymes that maintain DNA topology, such as topoisomerases, represent another important mechanism of action for some naphthoquinones. nih.gov The aromatic structure of these compounds allows them to intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Cyclic voltammetry studies have shown that the redox activity of some 2-arylpiperidinyl-1,4-naphthoquinone derivatives decreases in the presence of double-stranded DNA, suggesting a binding interaction. nih.gov

Furthermore, some naphthoquinone derivatives can act as topoisomerase inhibitors. nih.govnih.gov Topoisomerases are essential enzymes that resolve topological problems in DNA during various cellular processes. Their inhibition can lead to the accumulation of DNA strand breaks and trigger apoptosis. For instance, certain 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives have been shown to inhibit DNA topoisomerase I. nih.gov The electrophilic nature of the quinone moiety may be involved in this inhibition through irreversible arylation of the enzyme. nih.gov Similarly, other naphthoquinone derivatives have been found to be poisons of human type II topoisomerases. nih.gov

The ability of naphthoquinones to damage DNA can also be a consequence of the oxidative stress they induce, where ROS can directly oxidize DNA bases. nih.gov

Specific Protein Target Identification and Modulation (e.g., PI3K, HSP90)

There is currently no direct scientific evidence available that specifically identifies or characterizes the interaction of this compound with protein targets such as Phosphoinositide 3-kinase (PI3K) or Heat Shock Protein 90 (HSP90). While the broader class of naphthoquinones has been investigated for inhibitory effects on these and other proteins, dedicated studies on this particular compound are absent from the current body of scientific literature.

Mechanisms of Antimicrobial and Antifungal Activity

Detailed mechanistic studies on the antimicrobial and antifungal activities of this compound are not available in the current scientific literature. General mechanisms have been proposed for the naphthoquinone class of compounds, but these have not been specifically validated for this compound.

Bacterial Cell Wall Integrity Disruption and Morphological Changes

Specific research demonstrating that this compound disrupts bacterial cell wall integrity or induces morphological changes in bacteria has not been published.

Biofilm Formation Inhibition

There is no available scientific data to confirm or deny the ability of this compound to inhibit biofilm formation.

Mechanisms of Antiviral Activity

The antiviral mechanisms of this compound have not been investigated or reported in the scientific literature to date.

Biotransformation and Metabolic Fate Studies of 5 Amino 8 Methoxynaphthalene 1,4 Dione

Enzymatic Biotransformation Pathways (e.g., Quinonoid Ring Reduction)

The enzymatic biotransformation of naphthoquinones is often characterized by redox cycling, a process facilitated by various oxidoreductases. While specific studies on 5-Amino-8-methoxynaphthalene-1,4-dione are not extensively documented, the metabolic fate of analogous compounds provides significant insights. Quinone reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), are key enzymes in the metabolism of quinonoid compounds. These enzymes typically catalyze a two-electron reduction of the quinone moiety to a more stable hydroquinone (B1673460). This reduction can be a detoxification pathway, as it bypasses the formation of reactive semiquinone intermediates that can lead to oxidative stress.

The enzymatic conversion rates of NQO1 can be influenced by the substituents on the naphthoquinone ring. For instance, studies on other 1,4-naphthoquinone (B94277) derivatives have shown that the nature of the substituent at various positions on the quinoline (B57606) ring can affect the efficiency of the enzymatic conversion. mdpi.com It is plausible that this compound is also a substrate for enzymes like cytochrome P450, which could lead to various oxidative transformations. mdpi.com

General enzymatic strategies for the reduction of carbonyl groups and imines are well-established and involve enzymes such as alcohol dehydrogenases (ADHs) and imine reductases (IREDs). nih.gov These enzymes facilitate stereoselective reductions, which could also play a role in the metabolism of the quinonoid ring of this compound.

Microbial Transformations and Degradation Pathways

Microorganisms are versatile biocatalysts capable of transforming a wide array of organic compounds, including naphthoquinones. A notable example of microbial transformation has been observed with the closely related compound, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) (ANQ), by the bacterium Staphylococcus aureus. This bacterium is capable of an unusual reduction of the double bond at the C2-C3 position of the quinonoid ring. This transformation is significant as it may represent a mechanism of resistance to the antimicrobial effects of the naphthoquinone.

The biotransformation of ANQ by S. aureus leads to the formation of 2,3-dihydro-5-amino-8-hydroxy-1,4-naphthoquinone. This reaction is considered an unusual behavior in the biological transformation of naphthoquinones and provides valuable insight into the interaction between S. aureus and this class of compounds. Given the structural similarity, it is highly probable that S. aureus could effect a similar transformation on this compound. The ability of various fungi, such as those from the Cunninghamella genus, to metabolize complex organic molecules through processes like aromatic hydroxylation further highlights the potential for diverse microbial degradation pathways for this compound. nih.gov

Identification and Characterization of Biological Metabolites

The identification of metabolites is crucial for understanding the complete metabolic profile of a compound. For the analog 5-amino-8-hydroxy-1,4-naphthoquinone (ANQ), a specific metabolite has been isolated and characterized following its incubation with Staphylococcus aureus.

The identified metabolite is 2,3-dihydro-5-amino-8-hydroxy-1,4-naphthoquinone (ANQ-H2) . The characterization of this metabolite was achieved through a combination of spectroscopic techniques, including ¹³C-NMR, ¹H-NMR, infrared spectroscopy, UV-visible spectroscopy, and mass spectrometry. This reduction of the C2-C3 double bond in the quinonoid ring represents a significant alteration of the parent molecule. It has been observed that this reduced metabolite exhibits a significantly lower inhibitory effect on the oxygen uptake of S. aureus cells compared to the parent compound.

Based on this precedent, it can be extrapolated that a primary biological metabolite of this compound, particularly in the presence of certain microbes, would be 2,3-dihydro-5-amino-8-methoxynaphthalene-1,4-dione . Further studies would be necessary to isolate and definitively characterize this and other potential metabolites from various biological systems.

Advanced Research Applications and Future Directions for 5 Amino 8 Methoxynaphthalene 1,4 Dione

Exploration of Novel Synthetic Methodologies and Catalytic Routes

While classical methods for the synthesis of aminonaphthoquinones exist, the development of more efficient, sustainable, and versatile synthetic routes is a key area of ongoing research. For 5-Amino-8-methoxynaphthalene-1,4-dione, future synthetic explorations could focus on several promising avenues:

Catalytic C-H Amination: Direct C-H amination of a suitable 8-methoxynaphthalene-1,4-dione precursor would be a highly atom-economical approach. Research into transition-metal-catalyzed C-H amination, using catalysts based on rhodium, iridium, or palladium, could provide a direct and efficient route to the target molecule, avoiding the need for pre-functionalized starting materials.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes such as laccases for the one-pot synthesis of aminonaphthoquinones has been reported and could be adapted for the synthesis of this compound. nih.gov This approach often proceeds under mild conditions and can lead to high yields and purity.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the synthesis of various naphthoquinone derivatives, including amino acid-naphthoquinones. nih.gov Applying this technology to the synthesis of this compound could offer a rapid and efficient method for its production.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and product consistency. The development of a flow-based process for the synthesis of this compound could enable its production on a larger scale for more extensive research and potential commercial applications.

Oxidative Coupling Reactions: The t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone (B94277) with amines has been demonstrated as a practical method for synthesizing 2-amino-1,4-naphthoquinones. rsc.org Investigating similar base-mediated or metal-catalyzed oxidative coupling reactions with a suitably substituted naphthoquinone could be a viable strategy.

Synthetic Methodology Potential Advantages Key Research Focus Relevant Findings for Related Compounds
Catalytic C-H Amination High atom economy, direct functionalization.Development of selective catalysts for the 5-position.Transition-metal catalysts are widely used for C-H functionalization.
Enzyme-Catalyzed Synthesis Green, high selectivity, mild conditions.Screening for suitable enzymes (e.g., laccases).Laccase-catalyzed one-pot synthesis of aminonaphthoquinones has been achieved. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Optimization of reaction parameters (temperature, time, solvent).Successful synthesis of naphthoquinone-amino acid derivatives with high yields (79-91%). nih.gov
Flow Chemistry Scalability, safety, consistency.Development of a stable and efficient flow reactor setup.Widely adopted in pharmaceutical manufacturing for improved process control.
Oxidative Coupling Practical, good yields for related compounds.Exploring different bases and catalysts for regioselectivity.t-BuOK mediated amination of 1,4-naphthoquinone is effective. rsc.org

Design of Next-Generation Analogues with Tuned Bioactivities and Specific Target Selectivity

The this compound core offers a versatile scaffold for the design of new analogues with tailored biological activities. By systematically modifying the structure, it is possible to fine-tune the compound's physicochemical properties, such as its redox potential and lipophilicity, which are often crucial for its biological function.

Future research in this area should focus on:

Derivatization of the Amino Group: The amino group is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to analogues with altered bioactivities. For instance, the introduction of amide functionalities has been shown to enhance the anti-tumor activities of 1,4-naphthoquinone derivatives. nih.gov

Modification of the Methoxy (B1213986) Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl group to modulate the compound's solubility and hydrogen bonding capacity. The position and nature of substituents on the naphthoquinone ring are known to influence anticancer activity. mdpi.com

Introduction of Substituents on the Quinone Ring: The introduction of substituents at the 2- and 3-positions of the quinone ring can significantly impact the compound's redox properties and its interaction with biological targets. For example, the synthesis of 2-anilino-1,4-naphthoquinones has been a strategy to develop potent EGFR tyrosine kinase inhibitors. acs.org

Hybrid Molecules: The conjugation of this compound with other pharmacophores, such as quinolines or amino acids, can lead to hybrid molecules with novel or enhanced biological activities. nih.govmdpi.comnih.gov

Analogue Design Strategy Rationale Example from Related Naphthoquinones Potential Therapeutic Target
N-Acylation Modulate lipophilicity and target interactions.Amide derivatives of 1,4-naphthoquinones show enhanced anti-tumor activity. nih.govCancer
O-Demethylation/Alkylation Alter solubility and hydrogen bonding.Hydroxylated naphthoquinones like juglone (B1673114) exhibit anticancer effects. nih.govCancer
Substitution at C2/C3 Tune redox potential and target selectivity.2-Anilino-1,4-naphthoquinones act as EGFR inhibitors. acs.orgCancer
Hybridization with Quinolines Combine pharmacophores for synergistic effects.Naphthoquinone-quinoline hybrids show promising anticancer activity. mdpi.commdpi.comCancer, Infectious Diseases
Conjugation with Amino Acids Improve cell permeability and target specificity.Naphthoquinone-amino acid conjugates exhibit selective anticancer activity. nih.govCancer

Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully elucidate the biological mechanisms of action of this compound and its analogues, integrated multi-omics approaches are indispensable. These technologies can provide a global view of the molecular changes induced by the compound in biological systems.

Transcriptomics: RNA sequencing (RNA-seq) can be used to profile the gene expression changes in cells upon treatment with this compound. This can reveal the signaling pathways and cellular processes that are perturbed by the compound. For example, transcriptomic analysis of cells treated with other naphthoquinones like shikonin (B1681659) has identified the induction of genes involved in apoptosis and the cell cycle. nih.gov Similarly, studies on avicequinone B revealed changes in genes related to inflammatory responses and cell proliferation pathways. nih.govtbzmed.ac.ir

Proteomics: Quantitative proteomic techniques, such as mass spectrometry-based approaches, can identify changes in protein expression and post-translational modifications. This can help to identify the direct protein targets of the compound and the downstream effects on cellular machinery.

Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand how the compound affects metabolic pathways. This is particularly relevant for naphthoquinones, which are known to interfere with cellular respiration and redox homeostasis.

The integration of data from these different "omics" platforms can provide a comprehensive picture of the compound's mechanism of action, facilitating the identification of biomarkers for its activity and guiding the design of more potent and selective analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. researchgate.netbrieflands.commdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis.

Machine Learning for Bioactivity Prediction: More advanced ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing data to predict the biological activity of new compounds with even greater accuracy. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov These models can handle complex, non-linear relationships between chemical structure and biological activity.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. By training these models on the structural features of known active compounds, it is possible to generate novel this compound analogues with a high probability of being active.

Predictive Toxicology: AI and ML models can also be used to predict the potential toxicity of new analogues, helping to identify and deprioritize compounds with unfavorable safety profiles early in the drug discovery process.

AI/ML Application Description Potential Impact on Research
QSAR Modeling Correlates molecular descriptors with biological activity.Guides the design of more potent analogues by predicting their activity. researchgate.netmdpi.com
Machine Learning Classifiers Predicts whether a compound will be active or inactive against a specific target.Enables high-throughput virtual screening of compound libraries. nih.gov
Deep Learning for pIC50 Prediction Predicts the potency (e.g., pIC50) of a compound.Prioritizes the synthesis of compounds with the highest predicted potency. nih.gov
Generative Models Designs novel molecular structures with desired properties.Accelerates the discovery of new and diverse active compounds.

Potential for Applications Beyond Biological Systems

The unique electronic and structural properties of this compound suggest its potential for applications in fields beyond medicine.

Material Science: Naphthoquinones are known for their color and have been used as dyes. researchgate.net The specific substitution pattern of this compound could impart interesting photophysical properties, making it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.

Analytical Chemistry: The redox-active nature of the naphthoquinone core makes it suitable for use in electrochemical sensors. nih.govresearchgate.netmdpi.comnih.govmdpi.com this compound could be immobilized on an electrode surface to create a sensor for the detection of specific analytes through changes in its electrochemical behavior. The amino group could also serve as a recognition site for target molecules.

Catalysis: While often the product of catalytic synthesis, some quinone derivatives can themselves act as catalysts or mediators in chemical reactions. The redox properties of this compound could be exploited in organocatalysis, for example, in oxidation reactions. The amino and methoxy groups could also participate in coordinating metal ions for metallo-catalysis.

Q & A

Q. How can I optimize the synthesis of 5-Amino-8-methoxynaphthalene-1,4-dione via nucleophilic substitution reactions?

Methodological Answer:

  • Use 2,3-dichloro-1,4-naphthoquinone as a precursor and react it with methoxy-substituted amines under reflux conditions in ethanol or dichloromethane.
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of quinone to amine) to minimize side reactions.
  • Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol or hexane/ethyl acetate mixtures) to achieve yields >70% .
  • Example conditions from analogous compounds: 6-hour reflux, followed by vacuum distillation and recrystallization (melting point 123–125°C) .

Table 1: Synthesis Optimization Parameters

PrecursorAmineSolventTime (h)Yield (%)Reference
2,3-dichloro-1,4-NQ4-methylpentan-2-amineEthanol689.6
2,3-dichloro-1,4-NQ2,5-difluorobenzylDCM677.9

Q. What purification methods are effective for isolating this compound derivatives?

Methodological Answer:

  • Recrystallization: Use ethanol or ethyl acetate/hexane mixtures for high-purity crystalline products (e.g., orange crystals with sharp melting points) .
  • Column Chromatography: For complex mixtures, employ silica gel columns with gradients of ethyl acetate in hexane (e.g., 20–50% v/v) .
  • HPLC: Semi-preparative HPLC with C18 columns and methanol/water mobile phases can resolve structurally similar derivatives .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in NMR characterization of this compound derivatives?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to predict 1H^1H and 13C^{13}C NMR chemical shifts. Compare computed vs. experimental data (R2^2 >0.93) to assign overlapping signals .
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., H···H, O···H) influencing crystal packing and spectral broadening .
  • Example: DFT-predicted shifts for β-enamino-pyran-2,4-dione derivatives matched experimental 1H^1H NMR within 0.3 ppm .

Q. What strategies elucidate the role of the methoxy group in the bioactivity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., -OCH3_3, -Cl, -F) and test antimicrobial activity against fungal pathogens (e.g., Fusarium oxysporum) .
  • GC-MS Profiling: Compare volatile metabolites (e.g., 2,5-dihydroxy-3-methoxy-6-methyl-1,4-dione) to correlate substituent position with bioactivity .
  • Mechanistic Studies: Use fluorescence quenching to assess interactions with microbial membranes or redox-active targets .

Table 2: Bioactivity of Methoxy-Substituted Derivatives

CompoundAntimicrobial Activity (Zone of Inhibition, mm)Reference
2,5-Dihydroxy-3-methoxy-6-methyl-1,4-dione12.5 (vs. Fusarium)
Pyrrolo[1,2-a]pyrazine-1,4-dione (methoxy-free)Inactive

Q. How should researchers address contradictions in reported yields or bioactivity data for naphthoquinone derivatives?

Methodological Answer:

  • Purity Validation: Use HPLC or GC-MS to confirm compound purity (>95%) and rule out degradation products .
  • Assay Standardization: Replicate bioactivity tests under controlled conditions (e.g., pH, temperature, microbial strain) to isolate variables .
  • Steric/Electronic Analysis: For yield discrepancies, evaluate steric hindrance (e.g., bulky substituents) or electronic effects (e.g., electron-withdrawing groups) using computational tools (e.g., Mulliken charges) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as naphthoquinones may cause respiratory irritation .
  • Store under ambient conditions in airtight containers to prevent degradation; avoid long-term storage due to instability .
  • Dispose of waste via certified hazardous waste services compliant with federal/state regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.